Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate
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Overview
Description
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate is an organic compound belonging to the class of 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
The synthesis of Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate involves several steps. One common method includes the reaction of 6-amino-9H-purine with isobutyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The mixture is stirred at elevated temperatures to facilitate the reaction .
Chemical Reactions Analysis
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The amino group at position 6 can undergo substitution reactions with electrophiles, forming various substituted derivatives
Scientific Research Applications
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as adenosine deaminase, affecting purine metabolism. This inhibition can lead to the accumulation of adenosine and its derivatives, which can have various biological effects .
Comparison with Similar Compounds
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate can be compared with other 6-aminopurines, such as:
6-Amino-9H-purin-2-ol: This compound has a hydroxyl group at position 2, making it structurally similar but with different chemical properties.
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: This compound has a longer alkyl chain, which affects its solubility and reactivity.
Properties
Molecular Formula |
C12H17N5O3 |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-methylpropyl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H17N5O3/c1-7(2)4-20-12(19)8(18)3-17-6-16-9-10(13)14-5-15-11(9)17/h5-8,18H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
MBASJBAMBHDMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
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